
Meridianin D
Descripción general
Descripción
Meridianin D is a member of the meridianin family, which comprises indole alkaloids derived from Antarctic tunicates. These compounds exhibit diverse pharmacological activities and have garnered significant interest in drug research and development . The basic structure of meridianins features a brominated and/or hydroxylated indole framework linked to a 2-aminopyrimidine moiety at the C-3 position (see Figure 1 below).
Figure 1. Structures of meridianin A–H.
2.
Synthesis Analysis
Researchers have synthesized a series of meridianin derivatives . These derivatives are modifications of the natural meridianin scaffold, aiming to enhance their properties or develop novel bioactivities .
3.
Molecular Structure Analysis
The core structure of meridianin D consists of an indole heterocycle linked to a 2-aminopyrimidine group. The presence of bromine and hydroxyl groups contributes to its unique properties .
5.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Neuroprotective Agents and Dyrk1A Inhibition
- Meridianin derivatives have been identified as potent inhibitors of Dyrk1A, a kinase with a significant role in neuronal development and adult brain physiology. Elevated Dyrk1A levels are linked with neurodegenerative diseases and mental retardation in Down syndrome. Studies have shown that certain Meridianin derivatives display neuroprotection against glutamate-induced neurotoxicity and inhibit other kinases like Dyrk2 and Dyrk3 (Yadav et al., 2015).
Anti-Cancer Activity
- Meridianin C has demonstrated significant anti-tumor effects on various human tongue cancer cells. It inhibits the growth of aggressive cancer cell lines like YD-10B through mechanisms like macropinocytosis and down-regulation of Dickkopf-related protein-3 (Park et al., 2018).
- Indolylpyrimidines, analogues of Meridianin D, have been synthesized for their antitumor activity. These analogues have shown cytotoxicity against cancer cell lines like MCF7 and HeLa (Radwan & El-Sherbiny, 2007).
Antibiofilm Activity
- Meridianin D analogues have been found to exhibit antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and increase the efficacy of colistin in Gram-negative bacteria (Huggins et al., 2018). Additionally, they show similar antibiofilm properties against Mycobacterium smegmatis (Brackett et al., 2020).
Antimalarial and Antitubercular Activities
- Some derivatives of Meridianin have demonstrated promising antimalarial activity against Plasmodium falciparum strains and antitubercular activity against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases (Yadav et al., 2015).
Treatment of Alzheimer’s Disease
- Meridianins have shown potential as therapeutic agents for Alzheimer's disease due to their role as GSK3β inhibitors. Research indicates that direct administration of Meridianins in an Alzheimer's mouse model resulted in improvements in cognitive functions and reduction of neuroinflammatory processes (Rodríguez-Urgellés et al., 2022).
Inhibition of Adipogenesis
- Meridianin C derivatives have been explored for their effects on adipogenesis, with some compounds demonstrating strong inhibition of lipid accumulation during the differentiation of preadipocytes into adipocytes (Park et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(6-bromo-1H-indol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-7-1-2-8-9(6-16-11(8)5-7)10-3-4-15-12(14)17-10/h1-6,16H,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYLWZBNRFLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328011 | |
| Record name | Meridianin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meridianin D | |
CAS RN |
213473-01-9 | |
| Record name | 4-(6-Bromo-1H-indol-3-yl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213473-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meridianin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




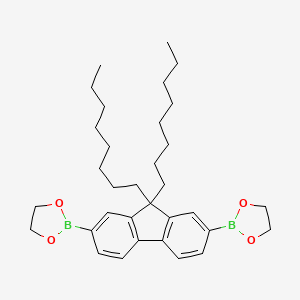
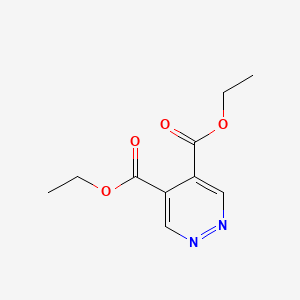

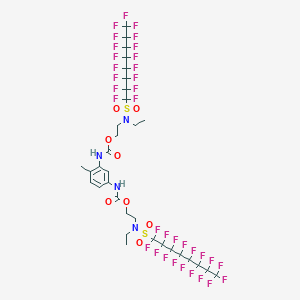
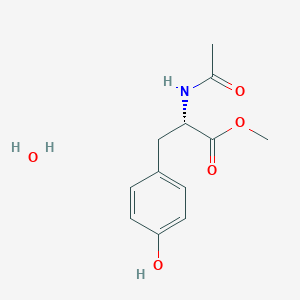
![2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B3049567.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)methyl]-](/img/structure/B3049573.png)
![(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3049575.png)

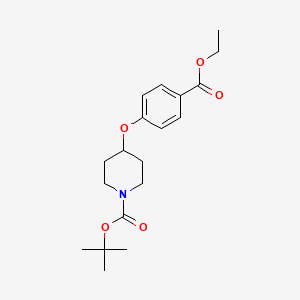
![(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine](/img/structure/B3049580.png)